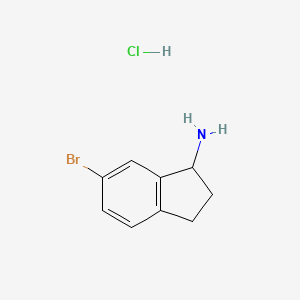

![molecular formula C14H10O B3089907 4'-Ethynyl-[1,1'-biphenyl]-4-ol CAS No. 1202355-37-0](/img/structure/B3089907.png)

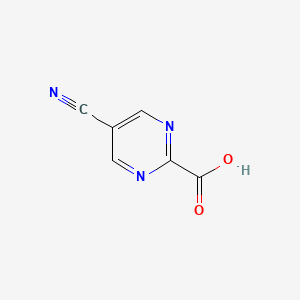

4'-Ethynyl-[1,1'-biphenyl]-4-ol

説明

“4’-Ethynyl-[1,1’-biphenyl]-4-ol” is a chemical compound with the linear formula C6H5C6H4C≡CH . It is used as a general reagent in the alkynylation of indoles and C1 alkynylation of carbazoles .

Synthesis Analysis

The synthesis of “4’-Ethynyl-[1,1’-biphenyl]-4-ol” involves the alkynylation of indoles and C1 alkynylation of carbazoles . It is also used in the synthesis of [3,2=c]coumarin derivatives using visible-light-promoted radical alkyne insertion . A specific synthesis method involves the use of potassium carbonate in acetonitrile .Molecular Structure Analysis

The molecular structure of “4’-Ethynyl-[1,1’-biphenyl]-4-ol” is represented by the formula C14H10 . The molecular weight of the compound is 178.23 .Chemical Reactions Analysis

“4’-Ethynyl-[1,1’-biphenyl]-4-ol” is used in the alkynylation of indoles and C1 alkynylation of carbazoles . It is also used in the synthesis of [3,2=c]coumarin derivatives using visible-light-promoted radical alkyne insertion .Physical And Chemical Properties Analysis

The physical and chemical properties of “4’-Ethynyl-[1,1’-biphenyl]-4-ol” include a melting point of 88-91 °C . The density of the compound is predicted to be 1.06±0.1 g/cm3 .科学的研究の応用

Alkynylation of Indoles and Carbazoles

“4’-Ethynyl-[1,1’-biphenyl]-4-ol” is used as a general reagent in the alkynylation of indoles and C1 alkynylation of carbazoles . This process involves the addition of an alkynyl group to these heterocyclic compounds, which can enhance their chemical properties and potential applications in various fields such as pharmaceuticals and materials science .

Synthesis of [3,2=c]coumarin Derivatives

This compound is also used in the synthesis of [3,2=c]coumarin derivatives using visible-light-promoted radical alkyne insertion . Coumarin derivatives have a wide range of applications in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticoagulant, antibacterial, antifungal, antiviral, anticancer, and anti-HIV properties .

Synthesis of Arylethynyl BODIPYs

A series of meso arylethynyl BODIPYs were designed and synthesized using “4’-Ethynyl-[1,1’-biphenyl]-4-ol” by the Pd-catalyzed Sonogashira cross-coupling reaction . BODIPYs (Boron-dipyrromethene) are a class of fluorescent dyes that have applications in areas such as biological imaging, photodynamic therapy, and organic light-emitting diodes (OLEDs) .

Metabolism Studies

“4’-Ethynyl-[1,1’-biphenyl]-4-ol” undergoes extensive metabolism in the rat and the rabbit, involving aromatic hydroxylation and oxidation of the ethynyl group . These studies can provide valuable insights into the metabolic pathways and potential toxicities of related compounds .

Synthesis of 4-methyl-2-oxo-2H-chromen-7-yl Derivatives

This compound is used in the synthesis of 4-methyl-2-oxo-2H-chromen-7-yl derivatives . These derivatives have potential applications in medicinal chemistry due to their diverse biological activities .

Thermodynamic Property Data

The thermodynamic properties of “4’-Ethynyl-[1,1’-biphenyl]-4-ol” have been critically evaluated . This data is crucial for various applications, including process design, simulation, and optimization in chemical industries .

Safety and Hazards

“4’-Ethynyl-[1,1’-biphenyl]-4-ol” may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/clothing/eye protection/face protection . In case of inhalation, it is advised to remove the person to fresh air and keep them comfortable for breathing .

作用機序

Target of Action

It is used as a general reagent in the alkynylation of indoles and c1 alkynylation of carbazoles .

Mode of Action

The compound interacts with its targets through a process known as alkynylation . This involves the addition of an alkynyl group to a molecule, which can significantly alter its properties and reactivity. The exact changes resulting from this interaction depend on the specific target molecule and the context in which the reaction occurs .

Biochemical Pathways

The compound is used in the synthesis of [3,2=c]coumarin derivatives using visible-light-promoted radical alkyne insertion . This suggests that it may play a role in pathways involving these derivatives.

Result of Action

Given its use in the synthesis of [3,2=c]coumarin derivatives , it can be inferred that the compound may contribute to the properties and activities of these derivatives.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4’-Ethynyl-[1,1’-biphenyl]-4-ol . , suggesting that its activity and stability may be affected by exposure to certain environmental conditions.

特性

IUPAC Name |

4-(4-ethynylphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h1,3-10,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILPQBKOIIKSOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Ethynyl-[1,1'-biphenyl]-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

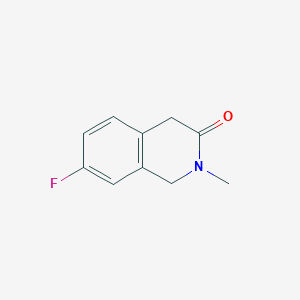

![2,2,2-trifluoro-N-[6-(hydroxyimino)-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl]acetamide](/img/structure/B3089849.png)

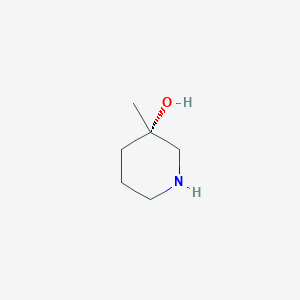

![6,7,8,9-tetrahydrothieno[3',2':4,5]pyrimido[1,2-a]azepin-11(5H)-one](/img/structure/B3089854.png)

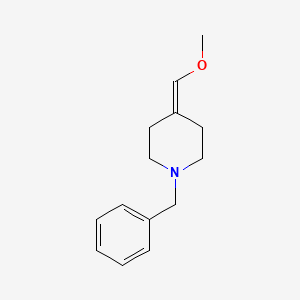

![(6,7-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B3089867.png)

![4-[(S)-[(2R,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B3089914.png)